molecular formula C32H39N3O8S B13342705 (R)-tert-butyl 2-(1-(2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate

(R)-tert-butyl 2-(1-(2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate

Cat. No.: B13342705
M. Wt: 625.7 g/mol
InChI Key: NFBQJHOKTSYEDJ-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-tert-butyl 2-(1-(2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of ®-tert-butyl 2-(1-(2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate involves several steps. The synthetic route typically starts with the preparation of the core thieno[2,3-d]pyrimidine structure, followed by the introduction of the oxazolyl and methoxyphenyl groups. The final steps involve the addition of the tetrahydro-2H-pyran-4-yl and tert-butyl groups. Reaction conditions often include the use of strong bases, protecting groups, and specific solvents to ensure the desired stereochemistry and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxazolyl group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

®-tert-butyl 2-(1-(2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

Molecular Formula

C32H39N3O8S

Molecular Weight

625.7 g/mol

IUPAC Name

tert-butyl 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoate

InChI

InChI=1S/C32H39N3O8S/c1-19-24-27(36)35(32(5,6)29(37)43-31(2,3)4)30(38)34(28(24)44-25(19)26-33-14-17-41-26)18-23(42-20-12-15-40-16-13-20)21-10-8-9-11-22(21)39-7/h8-11,14,17,20,23H,12-13,15-16,18H2,1-7H3/t23-/m0/s1

InChI Key

NFBQJHOKTSYEDJ-QHCPKHFHSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2C[C@@H](C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)OC(C)(C)C)C5=NC=CO5

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(C3=CC=CC=C3OC)OC4CCOCC4)C(C)(C)C(=O)OC(C)(C)C)C5=NC=CO5

Origin of Product

United States

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